molecular formula C21H21NO4 B1313356 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid CAS No. 851909-08-5

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid

Cat. No.: B1313356
CAS No.: 851909-08-5
M. Wt: 351.4 g/mol
InChI Key: CPJQXKHZCVDRSX-IBGZPJMESA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid is a chiral compound often used in organic synthesis and pharmaceutical research. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Formation of the hex-5-enoic acid backbone: This involves the coupling of the protected amine with a suitable precursor, such as an alkene or alkyne, under conditions that promote the formation of the desired carbon-carbon bonds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Fmoc group can be removed under basic conditions, such as with piperidine, to reveal the free amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Piperidine in a polar solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Free amine derivatives.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Used in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group from unwanted reactions, allowing for selective reactions at other sites. The Fmoc group can be removed under basic conditions to reveal the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid: The enantiomer of the compound , with similar properties but different stereochemistry.

    Fmoc-protected amino acids: A class of compounds that includes various amino acids protected by the Fmoc group.

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid is unique due to its specific stereochemistry and the presence of the hex-5-enoic acid backbone. This makes it particularly useful in the synthesis of chiral peptides and other complex molecules.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18-19H,1,3,12-13H2,(H,22,25)(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJQXKHZCVDRSX-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468248
Record name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851909-08-5
Record name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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